molecular formula C5H2Br2IN B1429783 2,5-Dibromo-3-iodopyridine CAS No. 1214383-63-7

2,5-Dibromo-3-iodopyridine

Cat. No.: B1429783
CAS No.: 1214383-63-7
M. Wt: 362.79 g/mol
InChI Key: HCJCZPFLGOJQFD-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2Br2IN. It is a solid compound with a molecular weight of 362.79 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-iodopyridine typically involves the bromination and iodination of pyridine derivatives. One common method starts with 2-aminopyridine, which undergoes bromination using N-bromosuccinimide (NBS) to introduce bromine atoms at the 2 and 5 positions. This is followed by iodination using iodine to introduce the iodine atom at the 3 position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The reaction conditions are carefully controlled to maximize yield and purity, and the processes are designed to be cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds .

Mechanism of Action

Comparison with Similar Compounds

  • 2,5-Dibromo-3-chloropyridine
  • 2,5-Dibromo-3-fluoropyridine
  • 2,5-Dibromo-3-methylpyridine

Comparison: 2,5-Dibromo-3-iodopyridine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity compared to its analogs. The iodine atom, being larger and more polarizable, can participate in different types of chemical reactions and interactions compared to chlorine or fluorine .

Properties

IUPAC Name

2,5-dibromo-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2IN/c6-3-1-4(8)5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJCZPFLGOJQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856960
Record name 2,5-Dibromo-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214383-63-7
Record name 2,5-Dibromo-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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